2,2-Difluoro-3-methylpentanoic acid

Description

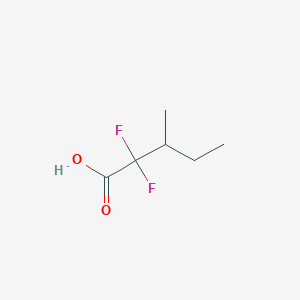

2,2-Difluoro-3-methylpentanoic acid is a fluorinated carboxylic acid with a branched alkyl chain. Its structure includes two fluorine atoms at the second carbon and a methyl group at the third carbon of the pentanoic acid backbone. This substitution pattern confers unique physicochemical properties, such as enhanced metabolic stability and altered lipophilicity compared to non-fluorinated analogs.

Properties

IUPAC Name |

2,2-difluoro-3-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O2/c1-3-4(2)6(7,8)5(9)10/h4H,3H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGXOFXWQHQUOAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Difluoro-3-methylpentanoic acid can be synthesized through several methods. One common method involves the reaction of 2,2-difluoro-3-methyl-butanol with a suitable oxidizing agent to form the corresponding carboxylic acid. Another method involves the fluorination of 3-methyl-pentanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of 2,2-difluoro-3-methyl-pentanoic acid typically involves large-scale fluorination processes. These processes are carried out in specialized reactors designed to handle the highly reactive fluorinating agents and ensure the safety and efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-methylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex fluorinated carboxylic acids.

Reduction: It can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Major Products Formed

Oxidation: Formation of higher fluorinated carboxylic acids.

Reduction: Formation of 2,2-difluoro-3-methyl-butanol.

Substitution: Formation of compounds with different halogens or other functional groups.

Scientific Research Applications

Overview

2,2-Difluoro-3-methylpentanoic acid is a fluorinated organic compound with significant potential in various scientific fields, including chemistry, biology, and materials science. Its unique structure, characterized by the presence of two fluorine atoms and a carboxylic acid group, enhances its reactivity and interaction with biological systems.

Chemistry

- Building Block for Synthesis : this compound serves as an important intermediate in the synthesis of more complex fluorinated compounds. Its unique structure allows for the introduction of various functional groups through chemical reactions such as substitution and oxidation.

Biology

- Biochemical Probes : The compound is investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways. The fluorinated nature may enhance binding affinity to specific enzymes or receptors, allowing for detailed studies on enzymatic activity and modulation.

- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication. For instance, it has shown potential against influenza viruses by interfering with viral polymerase activity, which is crucial for RNA synthesis.

Medicine

- Pharmaceutical Development : The compound is explored as a precursor in the synthesis of pharmaceutical agents with improved metabolic stability. Its structural features may contribute to the development of drugs that are less susceptible to enzymatic degradation.

Industry

- Fluorinated Materials : In materials science, this compound is used in the development of specialty chemicals and polymers that exhibit enhanced resistance to solvents and chemicals due to the presence of fluorine atoms.

Case Study 1: Antiviral Properties

Research conducted on the antiviral properties of this compound demonstrated its ability to inhibit influenza virus replication in vitro. The mechanism was linked to its interference with viral polymerase activity, highlighting its potential as a therapeutic agent against viral infections.

Case Study 2: Enzyme Interaction Studies

In vitro studies have shown that this compound can modulate the activity of certain enzymes involved in metabolic pathways. Further investigations are ongoing to identify specific targets and elucidate detailed mechanisms of action.

Mechanism of Action

The mechanism of action of 2,2-difluoro-3-methyl-pentanoic acid involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared functional groups, fluorine substitution, or chain-length similarities:

Perfluoro-n-pentanoic Acid (PFPeA)

- Structure: Fully fluorinated pentanoic acid (C₅HF₉O₂).

- Molecular Weight : 264.04 g/mol .

- Key Differences: PFPeA is a perfluorinated compound, making it highly stable and resistant to degradation. In contrast, 2,2-difluoro-3-methylpentanoic acid has partial fluorination and a branched methyl group, likely reducing environmental persistence but enhancing stereochemical complexity .

- Applications : PFPeA is used in environmental analysis as a reference standard for per- and polyfluoroalkyl substances (PFAS) .

3,3-Difluoro-2-methylbutanoic Acid

- Structure: Shorter carbon chain (butanoic acid) with fluorine at C3 and methyl at C2.

- Molecular Formula : C₅H₈F₂O₂; Molecular Weight : 138.11 g/mol .

- Key Differences : The shorter chain and fluorine positioning alter solubility and reactivity. The absence of a third methyl group (as in the target compound) may reduce steric hindrance, affecting enzyme binding in biological systems .

2(R,S),3(S,R)-2,3-Dibromo-3-methyl-5-phenyl-2-pentanoic Acid

- Structure: Brominated and phenyl-substituted pentanoic acid derivative.

- The phenyl group enhances aromatic interactions but reduces solubility in polar solvents .

(2R,3R)-2-Amino-3-hydroxy-4-methylpentanoic Acid

- Structure: Amino and hydroxyl functional groups replace fluorine atoms.

- Molecular Weight: Not explicitly stated, but CAS 87421-24-7 .

- Key Differences: The amino and hydroxyl groups enable hydrogen bonding, making this compound more hydrophilic. Fluorine in the target compound increases electronegativity and may enhance membrane permeability .

Comparative Data Table

Research Findings and Implications

- Steric Effects : Branched methyl groups in the target compound may hinder enzymatic degradation compared to linear-chain analogs (e.g., PFPeA) .

- Functional Group Trade-offs: Amino/hydroxyl groups in related compounds enhance solubility but reduce membrane permeability compared to fluorine substituents .

Biological Activity

2,2-Difluoro-3-methylpentanoic acid is a fluorinated organic compound that has garnered attention in various fields, including medicinal chemistry and biochemical research. Its unique structural properties impart significant biological activities, making it a subject of interest for further investigation.

Structural Characteristics

The structural formula of this compound can be represented as follows:

This compound features two fluorine atoms attached to the second carbon and a methyl group at the third carbon, which influences its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The presence of fluorine enhances the compound's binding affinity to molecular targets, potentially altering their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing its biological effects .

Biochemical Probes

The compound is being investigated as a biochemical probe to study enzyme mechanisms involving fluorinated substrates. This application is crucial for understanding the role of fluorinated compounds in biological systems and their potential therapeutic implications .

Pharmaceutical Development

Due to its unique properties, this compound is explored as a precursor in the synthesis of pharmaceutical compounds with improved metabolic stability. Fluorinated compounds are often more resistant to metabolic degradation, enhancing their therapeutic efficacy .

Model Compound Studies

In chemical research, it serves as a model compound for studying the effects of fluorine substitution on the reactivity and properties of alkanes. This is essential for developing new materials with tailored properties .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Enzyme Interaction | Enhanced binding affinity to specific enzymes due to fluorination | Kinetic assays |

| Metabolic Stability | Increased resistance to enzymatic degradation compared to non-fluorinated analogs | In vitro metabolic studies |

| Pharmacological Profile | Potential modulatory effects on metabolic pathways | In vivo studies on animal models |

Case Studies

-

Fluorinated Compounds in Drug Design :

A study demonstrated that fluorinated amino acids, including derivatives of this compound, exhibited altered binding kinetics with target proteins involved in metabolic pathways. This highlights the importance of fluorination in enhancing drug-like properties . -

Mechanistic Insights :

Research focusing on the mechanism of action revealed that compounds similar to this compound could modulate enzyme activity by stabilizing transition states or altering substrate specificity. This was particularly evident in studies involving serine proteases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.